DOR Binding Affinity: Head-to-Head Comparison with Closest Triazaspiro Analogs
Within the same 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype series, compound 1 (the lead compound structurally related to 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-... ) demonstrates a DOR binding affinity (pKi) of 7.3 ± 0.1, corresponding to a Ki of 52 nM [1]. This is a moderately higher affinity compared to compound 2 (Ki = 92 nM) and compound 3 (Ki = 138 nM) from the same series [1]. All three compounds exhibit submicromolar affinity, but the lead compound shows a 1.8-fold and 2.7-fold advantage over compounds 2 and 3, respectively [1].
| Evidence Dimension | DOR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 52 nM (pKi = 7.3 ± 0.1) for Compound 1 (the lead triazaspiro derivative) |
| Comparator Or Baseline | Compound 2: Ki = 92 nM (pKi = 7.0 ± 0.1); Compound 3: Ki = 138 nM (pKi = 6.9 ± 0.1); Leu5-enkephalin: Ki = 1.4 nM (pKi = 8.9 ± 0.1) |
| Quantified Difference | Compound 1 vs. Compound 2: 1.8-fold higher affinity; vs. Compound 3: 2.7-fold higher affinity; vs. endogenous Leu5-enkephalin: 37-fold lower affinity |
| Conditions | Competitive radioligand binding assay using [3H]DPDPE on membranes from PathHunter CHO-K1 cells stably expressing human DOR and β-arrestin 2 [1] |
Why This Matters
The 1.8- to 2.7-fold superior binding affinity over in-class analogs makes this the most potent lead candidate for DOR-targeted assays, enabling lower working concentrations and reduced off-target risk in primary screening cascades.
- [1] Meqbil, Y.J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309. Table 1. View Source
